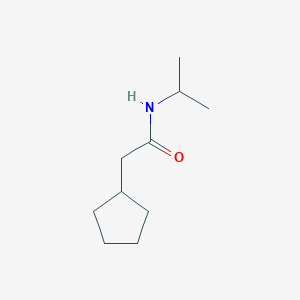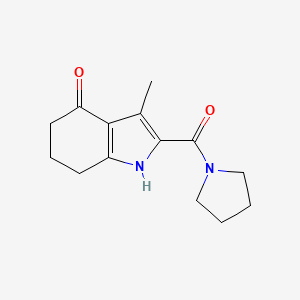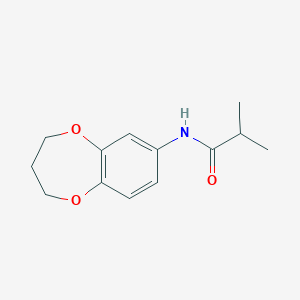
2-cyclopentyl-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-propan-2-ylacetamide, also known as CPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
2-cyclopentyl-N-propan-2-ylacetamide acts as a PAM of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the affinity of mGluR5 for glutamate, leading to enhanced signaling through the receptor. The downstream effects of mGluR5 activation include the regulation of intracellular calcium levels, protein synthesis, and synaptic plasticity.
Biochemical and Physiological Effects
2-cyclopentyl-N-propan-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the enhancement of long-term potentiation (LTP) in the hippocampus, the potentiation of NMDA receptor-mediated currents, and the reduction of anxiety-like behavior in animal models. 2-cyclopentyl-N-propan-2-ylacetamide has also been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclopentyl-N-propan-2-ylacetamide as a research tool is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. However, one limitation of 2-cyclopentyl-N-propan-2-ylacetamide is its relatively short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
2-cyclopentyl-N-propan-2-ylacetamide has shown promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Future research directions could include the development of more potent and selective mGluR5 PAMs, the investigation of the long-term effects of 2-cyclopentyl-N-propan-2-ylacetamide treatment, and the exploration of its potential as a treatment for other disorders such as chronic pain and traumatic brain injury.
In conclusion, 2-cyclopentyl-N-propan-2-ylacetamide is a novel compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a PAM of mGluR5 has been extensively studied, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, 2-cyclopentyl-N-propan-2-ylacetamide remains a valuable tool for investigating the role of mGluR5 in health and disease.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-propan-2-ylacetamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of cyclopentanone with propan-2-ylamine to form N-propan-2-ylcyclopentanecarboxamide. This intermediate is then reacted with bromoacetyl bromide to form 2-bromo-N-propan-2-ylcyclopentanecarboxamide. Finally, the reaction of 2-bromo-N-propan-2-ylcyclopentanecarboxamide with sodium acetate in acetic acid yields 2-cyclopentyl-N-propan-2-ylacetamide.
Applications De Recherche Scientifique
2-cyclopentyl-N-propan-2-ylacetamide has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. 2-cyclopentyl-N-propan-2-ylacetamide acts as a PAM of mGluR5, which plays a crucial role in regulating synaptic plasticity and neuronal excitability. By modulating mGluR5 activity, 2-cyclopentyl-N-propan-2-ylacetamide can enhance the efficacy of glutamatergic neurotransmission, which is impaired in many neurological and psychiatric disorders.
Propriétés
IUPAC Name |
2-cyclopentyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)11-10(12)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWNJVIFWBPVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)
![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)


![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)


![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)